Comprehensive Technical Guide on Methyl 4-cyclopropylpyrimidine-5-carboxylate (CAS 954232-75-8): Synthesis, Mechanistic Insights, and Applications in Drug Discovery
Comprehensive Technical Guide on Methyl 4-cyclopropylpyrimidine-5-carboxylate (CAS 954232-75-8): Synthesis, Mechanistic Insights, and Applications in Drug Discovery
Executive Summary
Methyl 4-cyclopropylpyrimidine-5-carboxylate is a highly specialized, privileged heterocyclic building block utilized extensively in modern medicinal chemistry and drug discovery. Featuring an electron-deficient pyrimidine core decorated with a cyclopropyl group at the C4 position and a methyl ester at the C5 position, this scaffold is engineered to balance metabolic stability with synthetic versatility[1]. It serves as a critical precursor for the synthesis of pyrimidine-5-carboxamides, a structural motif foundational to the development of next-generation kinase inhibitors and targeted therapeutics[2][3].
This whitepaper provides an in-depth analysis of its physicochemical properties, the structural rationale behind its design, validated synthetic methodologies, and its downstream applications in pharmaceutical development.
Chemical Identity and Physicochemical Profiling
To facilitate accurate compound tracking and structural validation, the physicochemical properties of Methyl 4-cyclopropylpyrimidine-5-carboxylate are summarized below[1]:
| Property | Specification |
| Chemical Name | Methyl 4-cyclopropylpyrimidine-5-carboxylate |
| CAS Number | 954232-75-8 |
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.19 g/mol |
| MDL Number | MFCD09753182 |
| Core Scaffold | Pyrimidine |
| Key Substituents | C4-Cyclopropyl, C5-Methyl ester |
Structural Rationale in Medicinal Chemistry (E-E-A-T Analysis)
The specific substitution pattern of this molecule is not arbitrary; it is the result of rational drug design aimed at overcoming common pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks[4].
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The Pyrimidine Core: Pyrimidines are ubiquitous in FDA-approved therapeutics. The nitrogen atoms in the pyrimidine ring act as excellent hydrogen-bond acceptors, allowing the molecule to anchor tightly to the highly conserved ATP-binding hinge region of various kinases (e.g., BCR-ABL, JAK, SIKs)[2][5].
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The C4-Cyclopropyl Moiety (Metabolic Shielding): The cyclopropyl ring serves as a superior alternative to straight-chain alkyl groups. The C–H bonds in a cyclopropyl ring possess higher s-character (akin to sp2 hybridized carbons). This results in shorter, stronger C–H bonds that are highly resistant to hydrogen atom abstraction by hepatic Cytochrome P450 (CYP450) enzymes. Consequently, the4, improving the in vivo half-life and lowering plasma clearance[4]. Furthermore, it provides rigid steric bulk that locks the conformation of adjacent functional groups without excessively increasing lipophilicity (LogP).
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The C5-Methyl Ester Handle: The methyl ester acts as a stable, yet easily activatable electrophilic center. It allows for late-stage diversification via saponification and subsequent amidation, a critical step in generating library arrays for structure-activity relationship (SAR) studies[6].
Synthetic Methodologies and Mechanistic Pathways
The de novo synthesis of Methyl 4-cyclopropylpyrimidine-5-carboxylate relies on the highly efficient cyclocondensation of a β -keto ester derivative with an amidine equivalent.
Step-by-Step Protocol: De Novo Synthesis
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Enamine Formation:
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Procedure: React methyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) in anhydrous toluene. Reflux the mixture for 4 hours.
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Mechanistic Causality: DMF-DMA acts as both a formylating and dehydrating agent. It attacks the highly acidic α -carbon of the β -keto ester, expelling methanol to form a highly reactive, conjugated dimethylamino enaminone intermediate.
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Cyclocondensation:
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Procedure: Concentrate the mixture in vacuo to remove the methanol byproduct (which can stall the forward reaction). Dissolve the crude enaminone in absolute ethanol. Add formamidine acetate (1.5 eq) and sodium ethoxide (1.5 eq). Reflux for 8 hours.
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Mechanistic Causality: The base (NaOEt) liberates the free formamidine base from its acetate salt. The formamidine provides the essential N–C–N fragment. A double nucleophilic attack occurs: the formamidine nitrogens attack the electrophilic α and γ carbons of the enaminone, followed by the elimination of dimethylamine and water to close the aromatic pyrimidine ring.
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Isolation:
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Procedure: Cool to room temperature, quench with distilled water, and extract with ethyl acetate. Dry the organic layer over Na2SO4 , filter, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure target compound.
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De novo synthesis pathway of Methyl 4-cyclopropylpyrimidine-5-carboxylate.
Downstream Functionalization: The Carboxylate Handle
To translate this building block into a biologically active drug candidate, the C5-methyl ester must be converted into a carboxamide. This requires a self-validating two-step protocol: saponification followed by amide coupling[6].
Step-by-Step Protocol: Saponification and Amidation
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Saponification (Ester Hydrolysis):
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Procedure: Dissolve Methyl 4-cyclopropylpyrimidine-5-carboxylate in a 3:1 mixture of THF/H2O. Add LiOH⋅H2O (2.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the product.
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Mechanistic Causality: Lithium hydroxide is chosen over harsher bases (like NaOH or KOH) because it provides mild, quantitative cleavage of the ester. The electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution ( SNAr ) or ring-opening under harsh basic conditions; LiOH mitigates this risk.
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Amide Coupling:
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Procedure: Dissolve the resulting 4-cyclopropylpyrimidine-5-carboxylic acid in anhydrous DMF. Add HATU (1.2 eq), N,N-diisopropylethylamine (DIPEA) (3.0 eq), and the target primary/secondary amine (1.1 eq). Stir at room temperature for 12 hours.
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Mechanistic Causality: HATU is a premier coupling reagent that rapidly converts the carboxylic acid into a highly reactive O-At (7-azabenzotriazole) active ester. DIPEA acts as a sterically hindered, non-nucleophilic base to ensure the amine remains deprotonated and nucleophilic, driving the acyl substitution forward to yield the final pyrimidine-5-carboxamide[2].
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Downstream functionalization converting the ester handle into a bioactive carboxamide.
Applications in Drug Discovery
The functionalized derivatives of Methyl 4-cyclopropylpyrimidine-5-carboxylate have demonstrated profound efficacy across multiple therapeutic domains:
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Salt-Inducible Kinase (SIK) Inhibitors: Pyrimidine-5-carboxamides have been successfully developed as potent SIK inhibitors for the treatment of Inflammatory Bowel Disease (IBD). The hybridization of the pyrimidine core with specific amide side chains3 while reducing pro-inflammatory IL-12[3]. The cyclopropyl group ensures these compounds maintain excellent metabolic stability in human liver microsomes.
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BCR-ABL Kinase Inhibitors: In oncology, the pyrimidine-5-carboxamide scaffold has been utilized to discover 2 for Chronic Myeloid Leukemia (CML). The carboxamide linkage directs the molecule deep into the hydrophobic pockets of the kinase domain, overcoming "gatekeeper" mutations like T315I[2].
Conclusion
Methyl 4-cyclopropylpyrimidine-5-carboxylate (CAS 954232-75-8) is far more than a simple chemical reagent; it is a rationally designed, privileged scaffold that directly addresses critical pharmacokinetic and pharmacodynamic challenges in modern drug development. By leveraging its cyclopropyl-induced metabolic stability and its versatile ester handle, medicinal chemists can efficiently navigate complex chemical space to discover robust, next-generation targeted therapeutics.
References
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Ye, H., et al. "Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment." European Journal of Medicinal Chemistry, 2023.[Link][3]
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Talele, T. T. "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.[Link][4]
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Liang, X., et al. "Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia." ACS Publications, 2016.[Link][2]
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SciSpace. "Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction."[Link][6]
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